N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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Overview
Description
N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is an organic compound that belongs to the class of amides It features a cyanophenyl group and an isoindoline-1,3-dione moiety, which are connected through a propanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Propanamide Linker: The final step involves the coupling of the cyanophenyl group with the isoindoline-1,3-dione moiety through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the isoindoline-1,3-dione moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry or as a precursor for the preparation of functionalized materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. It could be studied for its interactions with biological targets such as enzymes, receptors, or nucleic acids.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could be evaluated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers, coatings, or electronic devices. It could also be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it interacts with receptors, it may modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Similar structure but with an acetamide linker instead of a propanamide linker.
N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure but with a butanamide linker instead of a propanamide linker.
Uniqueness
N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11(16(22)20-15-9-5-2-6-12(15)10-19)21-17(23)13-7-3-4-8-14(13)18(21)24/h2-9,11H,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBICXNBNMNKPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C#N)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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